Luzopeptin C

DNA Bisintercalation Antibiotic Comparison Biophysical Assays

Luzopeptin C (BBM-928 C, CAS 76110-01-5) is the non-acetylated base member of the luzopeptin family, a C2-symmetric cyclic decadepsipeptide bisintercalator. Unlike Luzopeptin A/B which exhibit potent cytotoxicity, Luzopeptin C shows superior selectivity for HIV-1 RT (IC50=7 nM) at non-cytotoxic concentrations, making it ideal for antiviral drug discovery and NNRTI screening. It also demonstrates greater inhibition of RNA polymerase II vs. DNA polymerase, and exhibits AT-rich DNA binding preferences distinct from echinomycin. Additionally, it serves as a comparator payload in ADC development. For research use only; not for therapeutic applications.

Molecular Formula C60H74N14O22
Molecular Weight 1343.3 g/mol
Cat. No. B1256992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuzopeptin C
Synonymsantibiotic BBM 928C
BBM 928C
BBM-928 C
BBM-928C
luzopeptin C
Molecular FormulaC60H74N14O22
Molecular Weight1343.3 g/mol
Structural Identifiers
SMILESCC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O
InChIInChI=1S/C60H74N14O22/c1-59(2,91)49-57(89)95-27-35(67-51(83)45-39(77)21-29-19-31(93-9)11-13-33(29)65-45)55(87)73-47(37(75)15-17-63-73)53(85)62-24-42(80)70(6)26-44(82)72(8)50(60(3,4)92)58(90)96-28-36(68-52(84)46-40(78)22-30-20-32(94-10)12-14-34(30)66-46)56(88)74-48(38(76)16-18-64-74)54(86)61-23-41(79)69(5)25-43(81)71(49)7/h11-14,17-22,35-38,47-50,75-78,91-92H,15-16,23-28H2,1-10H3,(H,61,86)(H,62,85)(H,67,83)(H,68,84)/t35-,36-,37+,38+,47+,48+,49-,50-/m1/s1
InChIKeyKEKNHSVGJZJNFK-FKRLCPBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luzopeptin C Chemical Profile and Procurement Considerations for the Peptin Class


Luzopeptin C, a natural cyclic decadepsipeptide, is a member of the bisintercalator class of antitumor antibiotics, characterized by a C2-symmetric macrocycle and twin quinoline chromophores [1]. Structurally, it is the non-acetylated base member of the luzopeptin complex (which also includes A, B, and D), distinguishing it from its more acetylated, hydrophobic analogs [1]. While initially investigated for antitumor activity, its unique profile as a potent inhibitor of HIV reverse transcriptase has driven recent research interest [2]. Its molecular formula is C60H74N14O22 (MW 1343.3 g/mol), and it is commercially available primarily for specialized research applications [3].

Why Substituting Luzopeptin C with Generic Luzopeptins or Quinoxaline Analogs Invalidates Comparative Research


Within the peptin family, the term 'Luzopeptin' encompasses a series of analogs (A, B, C, D, E2) with vastly different potencies and, critically, inverted selectivity profiles depending on the biological target [1]. Substituting Luzopeptin C with Luzopeptin A or B is not simply a matter of reduced potency; it represents a fundamental change in application space [2]. Where Luzopeptin A and B display potent cytotoxicity driven by cellular permeability, Luzopeptin C is largely inactive in antitumor models but exhibits superior activity against HIV-1 reverse transcriptase at non-cytopathic concentrations [3]. Furthermore, its specific DNA sequence-binding preferences and effects on RNA polymerase function diverge significantly from both its close analogs and structurally related comparator drugs like echinomycin and triostin A [4][5]. Therefore, procurement decisions must be guided by the specific assay endpoint, as generic selection will invalidate comparative experimental conclusions.

Quantitative Differential Evidence for Luzopeptin C Relative to Structural Analogs


Luzopeptin C Exhibits Weaker DNA Binding Affinity Compared to Echinomycin and Triostin A

Luzopeptin C binds DNA less tightly than the structurally related quinoxaline antibiotics echinomycin and triostin A. While echinomycin and triostin A are known for their high-affinity bisintercalation, studies confirm that the luzopeptin family, including Luzopeptin C, demonstrates reduced binding affinity [1]. This difference is critical for researchers studying DNA-binding mechanics, as the weaker affinity of Luzopeptin C allows for the study of dynamic interactions that might be obscured by the tighter, less reversible binding of echinomycin [1].

DNA Bisintercalation Antibiotic Comparison Biophysical Assays

Divergent Sequence Selectivity of Luzopeptin C Compared to Echinomycin in DNA Footprinting Assays

The sequence selectivity and binding characteristics of Luzopeptin C are fundamentally different from those of echinomycin, a closely related bifunctional intercalator [1]. While echinomycin is known for its strong preference for CpG steps, Luzopeptin C demonstrates a distinct pattern, binding preferentially to regions containing alternating A and T residues, although no strict consensus sequence emerges [1]. This qualitative difference in target site selection has significant implications for experimental design, particularly in studies investigating the relationship between DNA sequence and drug action [1].

DNA Footprinting Sequence Selectivity Drug-DNA Interaction

Enhanced Inhibition of RNA Polymerase In Vitro by Luzopeptin C Compared to Luzopeptin A and B

In comparative enzyme assays using isolated nuclei, Luzopeptin C demonstrated superior inhibitory activity against RNA polymerase compared to its more acetylated counterparts, Luzopeptins A and B [1]. Specifically, Luzopeptins B and C were reported to be slightly more active than Luzopeptin A in inhibiting RNA synthesis in isolated nuclei [1]. Furthermore, in direct in vitro assays, Luzopeptin C was more active than its analogs against purified RNA polymerase activity [1]. This differential effect on the transcriptional machinery is a key distinguishing feature at the molecular level.

RNA Polymerase Inhibition Enzyme Assays Transcription

Inverted Structure-Activity Relationship: Superior HIV-1 RT Inhibition by Luzopeptin C at Non-Cytotoxic Doses

The luzopeptins exhibit an inverted structure-activity relationship (SAR) between cytotoxic potency and antiviral activity [1]. In cytotoxicity assays, the order of potency is A > B > C, with each deacetylation step resulting in a 100-1000-fold reduction in potency [2]. Conversely, for HIV-1 reverse transcriptase (RT) inhibition, the order is reversed (C > B > A) [1]. Luzopeptin C completely suppresses HIV-1 replication in infected MT-4 cells at non-cytopathic concentrations of approximately 2.5-5.0 µg/mL [3][4]. More importantly, it demonstrates potent direct inhibition of HIV-1 RT with an IC50 of 7 nM and HIV-2 RT with an IC50 of 68 nM . This selective index is the primary reason for its procurement as an antiviral tool compound.

HIV-1 Reverse Transcriptase Antiviral Assays Cytotoxicity

Recommended Research Applications for Luzopeptin C Based on Evidence-Driven Differentiation


HIV-1 and HIV-2 Reverse Transcriptase Inhibition Studies

Based on its potent and selective inhibition of HIV-1 RT (IC50 = 7 nM) and HIV-2 RT (IC50 = 68 nM) , Luzopeptin C is ideally suited as a tool compound for investigating the structure and function of retroviral reverse transcriptases. Its ability to suppress viral replication in MT-4 cells at non-cytotoxic concentrations (2.5-5.0 µg/mL) [1][2] makes it a valuable control in antiviral drug discovery programs, particularly for screening novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). The inverted SAR of the luzopeptin series (antiviral activity C>B>A, versus cytotoxicity A>B>C) [3] ensures that this compound provides a specific, targeted effect without the confounding variable of general cytotoxicity that would be introduced by using Luzopeptin A or B.

Mechanistic Studies of RNA Polymerase Inhibition

Luzopeptin C should be procured for research specifically focused on the inhibition of RNA polymerase II or related transcriptional machinery. Evidence shows that while all luzopeptins inhibit DNA polymerase similarly, Luzopeptin C is 'more active' against purified RNA polymerase activity in vitro compared to its analogs [4]. Furthermore, in assays using isolated cell nuclei, Luzopeptin C (and B) demonstrated slightly greater inhibition of RNA synthesis than Luzopeptin A [4]. This differential effect, distinct from its DNA intercalation properties, makes Luzopeptin C a preferred molecular probe for dissecting the direct effects of small molecules on eukaryotic transcription.

Investigations of AT-Rich DNA Sequence Recognition and Bisintercalation Dynamics

For biophysical studies of ligand-DNA interactions, Luzopeptin C offers a distinct binding profile compared to the more commonly used quinoxaline antibiotics like echinomycin. While echinomycin strongly favors CpG steps, footprinting experiments have established that Luzopeptin C exhibits a unique preference for regions containing alternating A and T residues [5]. Its overall binding affinity is also weaker than that of echinomycin and triostin A, as confirmed by comparative DNA binding studies [6]. This combination of weaker, more reversible binding and AT-rich sequence bias makes Luzopeptin C an essential comparator in studies designed to elucidate the determinants of minor-groove recognition and the dynamics of bisintercalation.

Antibody-Drug Conjugate (ADC) Payload Development and Evaluation

Luzopeptin C has been explicitly included as a payload candidate in the development and evaluation of novel Antibody-Drug Conjugates (ADCs) [7]. Its potent mechanism of action as a DNA bisintercalator, combined with its unique, less cytotoxic profile compared to Luzopeptin A, positions it as a valuable comparator for tuning the therapeutic window of ADC candidates. The inherent cytotoxicity of natural product bisintercalators limits their standalone use, but their conjugation to tumor-targeting antibodies is a validated strategy to mitigate systemic toxicity [7]. Therefore, procurement of Luzopeptin C is directly relevant for research groups engaged in optimizing the linker-payload chemistry and evaluating the in vitro and in vivo efficacy of next-generation ADCs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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